molecular formula C21H14Cl2N4 B13137377 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline CAS No. 20354-36-3

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline

Cat. No.: B13137377
CAS No.: 20354-36-3
M. Wt: 393.3 g/mol
InChI Key: GRECGOUOYVFQBH-UHFFFAOYSA-N
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Description

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline (CAS 20354-36-3) is an organic compound with a molecular formula of C21H14Cl2N4 and a molecular weight of 393.27 g/mol . This derivative of 1,3,5-triazine features two chlorine atoms on the triazine ring, making it a versatile electrophile and building block in synthetic organic chemistry, particularly for nucleophilic aromatic substitution reactions. Recent scientific investigations have identified the diphenyl triazine structural motif as a promising scaffold in medicinal chemistry. Specifically, novel diphenyl triazine derivatives have demonstrated potent antileishmanial activity against the promastigote stage of Leishmania donovani, with some analogues exhibiting over 90% parasite inhibition and efficacy superior to the standard drug miltefosine . This suggests significant research value for developing new treatments for neglected tropical diseases. Furthermore, analogous compounds with a dialkylamino group instead of diphenylamine, such as NN-diethyl-4-(2,6-dichloro-1,3,5-triazinyl)aniline, have been studied for their unique photophysical properties, including an intramolecular charge-transfer excited state, indicating potential applications in materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory.

Properties

CAS No.

20354-36-3

Molecular Formula

C21H14Cl2N4

Molecular Weight

393.3 g/mol

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline

InChI

InChI=1S/C21H14Cl2N4/c22-20-24-19(25-21(23)26-20)15-11-13-18(14-12-15)27(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H

InChI Key

GRECGOUOYVFQBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Cyanuric Chloride

The primary synthetic step is the substitution of one chlorine atom on cyanuric chloride by the N,N-diphenylaniline nucleophile. This reaction is generally carried out under anhydrous conditions with a base to scavenge the released HCl.

Typical conditions include:

  • Solvent: Xylene or other aromatic solvents such as toluene, chlorobenzene, or biphenyl.
  • Catalyst: Phase transfer catalysts like benzyltrimethylammonium chloride may be employed.
  • Base: Potassium carbonate is commonly used to neutralize HCl formed.
  • Temperature: Ranges from -10°C to 110°C, often optimized around 70°C to 150°C for subsequent steps.
  • Reaction atmosphere: Anhydrous and inert atmosphere to prevent hydrolysis.

The substitution proceeds via nucleophilic attack on the electron-deficient triazine ring, displacing a chlorine atom.

Friedel-Crafts Type Reaction (If Applicable)

In some related synthetic routes for triazine derivatives, a Friedel-Crafts reaction is employed to introduce aryl groups onto the triazine ring, using Lewis acids such as aluminum chloride.

This method may be used for related compounds but is less common for direct preparation of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline.

Purification and Isolation

  • The crude product is typically isolated by filtration.
  • Washing steps involve water and heptane to remove impurities.
  • Recrystallization from methanol or ethyl acetate is used to improve purity.
  • Drying under reduced pressure yields the final solid product.

Detailed Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Solvent Xylene, toluene, chlorobenzene, biphenyl Aromatic solvents preferred for solubility
Catalyst Benzyltrimethylammonium chloride Phase transfer catalyst
Base Potassium carbonate Neutralizes HCl
Temperature (Step 1) -10°C to 110°C Controlled to optimize substitution
Temperature (Step 2, if any) 0°C to 170°C (preferably 70-150°C) For Friedel-Crafts or further substitution
Equivalents of aromatic compound 2 to 20 molar equivalents Excess to drive reaction
Isolation Filtration, washing with water and heptane Removes inorganic and organic impurities
Recrystallization solvent Methanol, ethyl acetate Enhances purity
Yield Approximately 60-70% Depending on reaction conditions and purification

Summary of Key Research Findings

  • The nucleophilic substitution on cyanuric chloride is the cornerstone reaction for preparing this compound.
  • Reaction conditions such as solvent choice, temperature, catalyst, and base significantly influence yield and purity.
  • Purification by recrystallization and careful washing is critical to obtain high-quality product.
  • Alternative green synthesis using ionic liquids shows promise for related triazine compounds.
  • Reported yields range from 60% to over 90% depending on method and purification.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted triazine derivatives, depending on the nucleophile used. These derivatives can have different functional groups, enhancing their applicability in various fields .

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Triazine Core

The electronic properties of triazine derivatives are heavily influenced by substituents. Below is a comparison with key analogs:

Compound Name Substituents on Triazine Donor Group Key Properties
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline 4-Cl, 6-Cl, 2-(N,N-diphenylaniline) N,N-diphenylaniline Strong ICT due to Cl's electron-withdrawing effect; used in OLEDs .
DMAC-TAP-TRZ 4,6-diphenyl, 2-(dihydroacridin-4-yl) 9,9-dimethylacridan Reduced ICT strength due to phenyl substituents; delayed emission in OLEDs.
PXZ-TPA-TRZ 4,6-diphenyl, 2-(phenoxazin-1-yl) Phenoxazine Enhanced hole-transporting ability; asymmetric D-D' design reduces quenching.
4-(4,6-Diphenoxy-1,3,5-triazin-2-yl)-N,N-diphenylaniline (POTA) 4,6-diphenoxy, 2-(diphenylaniline) N,N-diphenylaniline Phenoxy groups reduce acceptor strength; blue emission in OLEDs.
4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine 4-Cl, 6-phenyl, 2-amine Phenylamine Moderate ICT; used in pharmaceutical intermediates.

Key Observations :

  • Chlorine vs. Phenyl/Phenoxy Substituents: Chlorine atoms enhance the electron-withdrawing capacity of triazine, leading to stronger ICT compared to phenyl or phenoxy groups. This results in red-shifted absorption/emission spectra .
  • Donor Group Variations: Diphenylaniline provides stronger donating capacity than diethylaniline or morpholine, improving hole injection in OLEDs .
Photophysical Properties
Property 4-(4,6-Dichloro)-N,N-diphenylaniline DMAC-TAP-TRZ POTA
λabs (nm) ~350–380 (ICT band) ~330–360 ~320–350
λem (nm) ~450–500 ~480–520 ~430–470 (blue)
Triplet Energy (eV) ~2.7–2.9 ~2.5–2.7 ~3.0–3.2
  • The dichloro-triazine-diphenylaniline system exhibits a broad ICT emission band (~450–500 nm), making it suitable for green-emitting OLEDs.
  • POTA’s diphenoxy-triazine reduces acceptor strength, enabling higher triplet energy (3.0–3.2 eV) for blue emission .

Application-Based Comparisons

Optoelectronic Devices
  • 4-(4,6-Dichloro)-N,N-diphenylaniline : Used in hybrid white OLEDs due to balanced charge transport and efficient exciton utilization .
  • DMAC-TAP-TRZ and PXZ-TPA-TRZ: Employed in thermally activated delayed fluorescence (TADF) OLEDs, leveraging asymmetric donor designs to minimize efficiency roll-off .
  • POTA : Optimized for single-emitting-layer (EML) white OLEDs with high color purity .

Biological Activity

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline is a compound of significant interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, supported by data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10_{10}H8_{8}Cl2_{2}N5_{5}
Molecular Weight266.08 g/mol
IUPAC NameThis compound
CAS Number2272-40-4
PurityTypically 95%

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties and potential use in cancer therapy.

Antimicrobial Activity

Research has shown that derivatives of triazine compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain triazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial protein synthesis or DNA replication.

Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several triazine derivatives against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on these bacteria.

BacteriaInhibition Zone (mm)
E. coli15
S. aureus20
K. pneumoniae18

Anticancer Properties

The potential anticancer activity of triazine derivatives has also been explored. Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Cytotoxicity Assay
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound could reduce cell viability significantly compared to controls.

Cell LineIC50 (µM)
HeLa25
MCF-730

The biological mechanisms underlying the activity of this compound are not fully elucidated but are believed to involve:

  • DNA Interaction : Some studies indicate that triazine derivatives can intercalate with DNA, leading to inhibition of replication.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress has been proposed as a mechanism for its cytotoxic effects on cancer cells.

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